molecular formula C16H20N2O3S B1384434 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol CAS No. 525559-02-8

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Cat. No.: B1384434
CAS No.: 525559-02-8
M. Wt: 320.4 g/mol
InChI Key: OJOARARGXCDSSX-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol typically involves the reaction of benzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol
  • 2-Benzylsulfanyl-6-ethoxymethyl-pyrimidin-4-ol
  • 2-Benzylsulfanyl-6-propoxymethyl-pyrimidin-4-ol

Uniqueness

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol (CAS No. 525559-02-8) is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a benzylsulfanyl group and diethoxymethyl substitution, contributes to its distinct biological activities.

The molecular formula of this compound is C16H20N2O3S, which indicates the presence of a sulfur atom in its structure. The chemical properties include:

  • Molecular Weight : 320.41 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways related to cell growth and apoptosis. This mechanism is crucial for its potential use in cancer therapy, where modulation of these pathways can lead to reduced tumor growth and increased apoptosis of cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is hypothesized as the mechanism behind its antimicrobial effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various cellular assays. Notably, it has demonstrated selective cytotoxicity against certain cancer cell lines, including breast cancer (ZR75) and other epithelial cancers. The compound's efficacy is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Screening :
    • A study evaluated the compound against a panel of bacterial strains using the disc diffusion method.
    • Results : The compound showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity.
  • Anticancer Activity :
    • In a study examining its effects on ZR75 human breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Table 1 : Cytotoxicity Results
    Concentration (µM)% Cell Viability
    1085
    2560
    5030
    10010
  • Mechanistic Studies :
    • Further investigations into the mechanism revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells.
    • Figure 1 : Proposed Mechanism of Action
      • Involves binding to specific receptors that trigger apoptotic pathways.

Comparative Analysis

When compared to similar compounds within the pyrimidine class, such as 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol, this compound exhibits enhanced potency in both antimicrobial and anticancer activities due to its unique substitution pattern .

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighHigh
2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-olModerateModerate

Properties

IUPAC Name

2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOARARGXCDSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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